Predicted sEH Inhibitory Potency of the 2-Methoxyethyl Piperidine Scaffold vs. 1-Acylpiperidine Congeners
In the 1-aryl-3-(1-acylpiperidin-4-yl)urea series, the nature of the N-substituent on the piperidine ring critically governs sEH inhibitory activity. The 1-(cyclopropanecarbonyl)piperidine analog (compound 52) achieves an IC50 of 0.4 nM against recombinant human sEH [1]. While direct IC50 data for CAS 1207043-07-9 is not publicly available, the N-(2-methoxyethyl) substituent is structurally distinct from the N-acyl series; the electron-donating ether oxygen and flexible ethylene linker are predicted to modulate the basicity and conformational landscape of the piperidine nitrogen, which may confer differentiated pharmacokinetics relative to N-acyl analogs. The related 4-substituted piperidine-derived trisubstituted urea '2d' demonstrated remarkable in vitro and ex vivo target engagement with minimal off-target activity [2].
| Evidence Dimension | sEH inhibitory potency (IC50) - class benchmark |
|---|---|
| Target Compound Data | No publicly available direct IC50 data |
| Comparator Or Baseline | 1-(Cyclopropanecarbonyl)piperidin-4-yl analog (compound 52): IC50 = 0.4 nM (human sEH) |
| Quantified Difference | Not calculable; structural divergence from N-acyl series suggests distinct PK profile rather than simple potency shift |
| Conditions | Recombinant human sEH enzyme; fluorescent substrate assay (J. Med. Chem. 2010) |
Why This Matters
Procurement decisions must account for the fact that the N-(2-methoxyethyl) substituent occupies unexplored SAR territory, offering potential for differentiated in vivo clearance and tissue distribution compared to the extensively characterized N-acylpiperidine series.
- [1] Rose, T. E. et al. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. J. Med. Chem. 2010, 53, 7067–7075. View Source
- [2] Shen, H. C. et al. Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. J. Med. Chem. 2009, 52, 5009–5012. View Source
